In-Depth Technical Guide: Synthesis of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol from Tryptamine
In-Depth Technical Guide: Synthesis of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol from Tryptamine
Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol, a valuable intermediate in drug discovery and a derivative of the naturally occurring tryptamine. We will explore two primary, field-proven methodologies: direct N-alkylation using haloethanols or ethylene oxide, and reductive amination. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations.
Introduction and Strategic Importance
2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol, also known as N-(2-hydroxyethyl)tryptamine, is a derivative of tryptamine[1], a monoamine alkaloid found in plants, fungi, and animals. The introduction of a hydroxyethyl group to the primary amine of tryptamine significantly alters its physicochemical properties, enhancing its potential as a scaffold in medicinal chemistry. This modification can influence receptor binding affinity, metabolic stability, and pharmacokinetic profiles, making it a key building block for novel therapeutic agents. The tryptamine core structure is a shared feature of various aminergic neuromodulators, including serotonin and melatonin, as well as psychedelic derivatives like dimethyltryptamine (DMT)[1].
The strategic synthesis of this compound is paramount for research programs targeting a range of neurological and psychiatric disorders. This guide aims to provide a robust and reproducible framework for its preparation, empowering researchers to confidently generate high-purity material for their studies.
Synthetic Strategies: A Comparative Analysis
Two principal synthetic routes are commonly employed for the preparation of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol from tryptamine. The choice between these methods often depends on reagent availability, scale, and desired purity profile.
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Direct N-Alkylation: This classical approach involves the direct reaction of tryptamine with a two-carbon electrophile bearing a hydroxyl or masked hydroxyl group. The most common reagents for this transformation are 2-chloroethanol and ethylene oxide. This method is often favored for its straightforwardness.
-
Reductive Amination: A more modern and often higher-yielding approach, reductive amination involves the condensation of tryptamine with glycolaldehyde (or a suitable precursor) to form an intermediate imine, which is then reduced in situ to the target secondary amine.[2][3] This method offers excellent control over the degree of alkylation, minimizing the formation of undesired tertiary amines.
The following sections will provide a detailed examination of each of these synthetic pathways.
Pathway 1: Direct N-Alkylation
Mechanism of Action: Nucleophilic Substitution
The core of this pathway is a classic SN2 (bimolecular nucleophilic substitution) reaction. The primary amine of tryptamine acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent.
3.1.1. Using 2-Chloroethanol
In this variant, the lone pair of electrons on the nitrogen atom of tryptamine attacks the carbon atom bonded to the chlorine in 2-chloroethanol. The chlorine atom, being a good leaving group, is displaced, forming a new carbon-nitrogen bond. A subsequent deprotonation step yields the final product.
3.1.2. Using Ethylene Oxide
Ethylene oxide, a strained three-membered ring, is a potent electrophile.[4] The nucleophilic amine attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of an intermediate zwitterion. Intramolecular proton transfer then affords the desired 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol.
Experimental Protocol: N-Alkylation with 2-Chloroethanol
Warning: 2-Chloroethanol is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Tryptamine | 160.22 | 10.0 g | 0.0624 |
| 2-Chloroethanol | 80.51 | 5.53 g (4.9 mL) | 0.0686 |
| Sodium Bicarbonate | 84.01 | 10.5 g | 0.125 |
| Ethanol | 46.07 | 200 mL | - |
| Dichloromethane | 84.93 | As needed | - |
| Saturated NaCl solution | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
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To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tryptamine (10.0 g, 0.0624 mol) and ethanol (200 mL).
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Stir the mixture until the tryptamine is fully dissolved.
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Add sodium bicarbonate (10.5 g, 0.125 mol) to the solution. This will act as a base to neutralize the HCl formed during the reaction.
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Add 2-chloroethanol (5.53 g, 4.9 mL, 0.0686 mol) dropwise to the stirring suspension.
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Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Filter the solid sodium bicarbonate and sodium chloride.
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Concentrate the filtrate under reduced pressure to obtain a crude oil.
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Dissolve the oil in dichloromethane (150 mL) and wash with saturated sodium chloride solution (3 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol.
Experimental Protocol: N-Alkylation with Ethylene Oxide
DANGER: Ethylene oxide is a highly flammable, reactive, and carcinogenic gas.[5][6][7] This procedure should only be performed by experienced chemists in a specialized and properly equipped laboratory with continuous air monitoring.[8][9]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Tryptamine | 160.22 | 10.0 g | 0.0624 |
| Ethylene Oxide | 44.05 | ~3.0 g | ~0.068 |
| Methanol | 32.04 | 150 mL | - |
Procedure:
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In a high-pressure reactor, dissolve tryptamine (10.0 g, 0.0624 mol) in methanol (150 mL).
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Cool the reactor to 0-5 °C.
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Carefully introduce a slight excess of condensed ethylene oxide (~3.0 g, ~0.068 mol) into the reactor.
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Seal the reactor and allow it to slowly warm to room temperature while stirring.
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Continue stirring for 24-48 hours. The reaction progress can be monitored by sampling and analysis (e.g., GC-MS or LC-MS).
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Once the reaction is complete, carefully vent the reactor in a safe and designated area to remove any unreacted ethylene oxide.
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Remove the solvent under reduced pressure.
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The resulting crude product can be purified by column chromatography as described in section 3.2.
Workflow Diagram: Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Pathway 2: Reductive Amination
Mechanistic Rationale: Imine Formation and Reduction
Reductive amination is a powerful and highly selective method for the formation of amines.[10] The reaction proceeds in two key steps:
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Imine Formation: Tryptamine reacts with glycolaldehyde in a condensation reaction to form an intermediate imine (a compound containing a carbon-nitrogen double bond). This reaction is typically acid-catalyzed.
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Reduction: The imine is then reduced to the corresponding secondary amine using a selective reducing agent. Sodium cyanoborohydride (NaBH3CN) is a commonly used reagent for this purpose as it is stable in mildly acidic conditions and selectively reduces the iminium ion over the aldehyde.[2]
Experimental Protocol: Reductive Amination
Warning: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with care in a well-ventilated fume hood.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Tryptamine | 160.22 | 10.0 g | 0.0624 |
| Glycolaldehyde dimer | 120.10 | 4.12 g | 0.0343 |
| Sodium Cyanoborohydride | 62.84 | 4.32 g | 0.0687 |
| Methanol | 32.04 | 250 mL | - |
| Acetic Acid | 60.05 | ~2 mL | - |
| Dichloromethane | 84.93 | As needed | - |
| Saturated NaHCO3 soln. | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
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In a 500 mL round-bottom flask, dissolve tryptamine (10.0 g, 0.0624 mol) and glycolaldehyde dimer (4.12 g, 0.0343 mol) in methanol (250 mL).
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Stir the mixture at room temperature for 1 hour to allow for imine formation.
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Cool the solution in an ice bath and slowly add sodium cyanoborohydride (4.32 g, 0.0687 mol) in small portions.
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Adjust the pH of the solution to approximately 6 by the dropwise addition of acetic acid.
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Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction by TLC.
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Quench the reaction by the slow addition of water (50 mL).
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Concentrate the mixture under reduced pressure to remove most of the methanol.
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Add dichloromethane (150 mL) and saturated sodium bicarbonate solution (100 mL) to the residue.
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Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography.
Reaction Scheme: Reductive Amination
Caption: Reductive Amination Reaction Scheme.
Purification and Characterization
Purification
For both synthetic routes, the final product is typically purified by column chromatography on silica gel. A mobile phase gradient of dichloromethane and methanol is often effective. For example, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (up to 10%) can provide good separation.
Characterization
The identity and purity of the synthesized 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol should be confirmed by standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.
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Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H, O-H, and aromatic C-H bonds.
Safety and Handling
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Tryptamine: Can be harmful if inhaled, swallowed, or absorbed through the skin. Handle in a well-ventilated area and wear appropriate PPE, including gloves, lab coat, and safety glasses.
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2-Chloroethanol: Highly toxic and a suspected carcinogen. All manipulations should be performed in a certified chemical fume hood.
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Ethylene Oxide: Extremely hazardous. Its use requires specialized equipment and adherence to strict safety protocols.[8][9]
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Sodium Cyanoborohydride: Toxic. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.
Conclusion
This guide has detailed two robust and reliable methods for the synthesis of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethanol from tryptamine. The choice between direct N-alkylation and reductive amination will depend on the specific requirements of the research project. Direct alkylation offers simplicity, while reductive amination provides greater control and often higher yields. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently prepare this valuable compound for their drug discovery and development endeavors.
References
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Brandt, S. D., et al. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis, 2(8), 374-383. [Link]
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Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Hitchhiker's guide to reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
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EHS. (n.d.). Ethylene Oxide Standard Operating Procedure Template. Environmental Health & Safety, University of Washington. [Link]
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New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Ethylene Oxide. [Link]
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OSHA. (n.d.). Ethylene Oxide. Occupational Safety and Health Administration. [Link]
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PubChem. (n.d.). Tryptamine. National Center for Biotechnology Information. [Link]
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Seger, B. A., & Laľková, E. (2018). In vitro reaction of ethylene oxide with DNA and characterization of DNA adducts. Chemical Research in Toxicology, 31(8), 743–750. [Link]
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The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
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Various Authors. (n.d.). Tryptamine. Wikipedia. [Link]
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